molecular formula C12H16N2O2 B017747 1-Acetyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-60-7

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Cat. No. B017747
CAS RN: 67914-60-7
M. Wt: 220.27 g/mol
InChI Key: AGVNLFCRZULMKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine involves multiple steps, including chlorination, cyclization, and acylation of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. A study highlighted a process achieving a yield of up to 37.5%, indicating a more efficient method compared to previously available processes. This process is noted for its simplicity and low cost, making it a significant advancement in the synthesis of this compound (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been extensively analyzed through various spectroscopic methods and quantum chemical computations. Research utilizing FT-Raman, FT-IR, 1HNMR, 13CNMR, and UV–Visible spectra, combined with density functional theory (DFT), has provided detailed insights into the optimized molecular figure, vibrational modes, and infrared penetration intensities. These studies affirm the compound's structure with experimental values, offering a comprehensive understanding of its molecular configuration (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

1-Acetyl-4-(4-hydroxyphenyl)piperazine may be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine . It may also be used in the multi-step synthesis of ketoconazole, its 1,2,4-triazole, and thiazole analogs .

properties

IUPAC Name

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNLFCRZULMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057804
Record name 4-(4-Acetylpiperazin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(4-hydroxyphenyl)piperazine

CAS RN

67914-60-7
Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-60-7
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Record name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Acetylpiperazin-4-yl)phenol
Source EPA DSSTox
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Record name 1-acetyl-4-(4-hydroxyphenyl)piperazine
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Record name 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 33.8 parts of 4-(1-piperazinyl)-phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days. The reaction mixture is filtered and the filtrate is evaporated. The solid residue is stirred in water and sodium hydrogen carbonate is added. The whole is stirred for 30 minutes. The precipitated product is filtered off and dissolved in a diluted hydrochloric acid solution. The solution is extracted with trichloromethane. The acid aqueous phase is separated and neutralized with ammonium hydroxide. The product is filtered off and crystallized from ethanol, yielding 5.7 parts of 1-acetyl-4-(4-hydroxyphenyl)piperazine; mp. 181.3° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
BR Raajaraman, NR Sheela, S Muthu - Journal of Molecular Structure, 2018 - Elsevier
The title compound, 1-Acetyl-4-(4-hydroxyphenyl) piperazine (1A4HP) has been examined by FT-Raman, FT-IR, 1 HNMR, 13 CNMR and UV–Visible spectra range. By using the density …
Number of citations: 29 www.sciencedirect.com
N Meddad-Belhabich, D Aoun, A Djimdé… - Bioorganic & Medicinal …, 2010 - Elsevier
The group IIA human non-pancreatic secretory phospholipase A 2 (hnp-sPLA 2 ) is one of the enzymes implied in the inflammatory process. In the course of our work on inhibitors of this …
Number of citations: 12 www.sciencedirect.com
R Rajesh, S Muthu, NR Sheela - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
By using density functional theory (DFT), the FT-Raman, FT-IR, and UV–visible spectra of 1-amino-4-(4-hydroxyphenyl) piperazine (1AM4HPP), 1-chloro-4-(4-hydroxyphenyl) …
Number of citations: 2 www.tandfonline.com
H Kiran Kumar, HS Yathirajan, BK Sagar… - Acta Crystallographica …, 2019 - scripts.iucr.org
Six new 1-aroyl-4-(4-methoxyphenyl)piperazines have been prepared, using coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine. There are no significant …
Number of citations: 11 scripts.iucr.org
M Mghandef, H Boughzala - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
The asymmetric unit of the title inorganic–organic hybrid compound, (C10H16N2O)[CoCl4]·H2O, consists of a tetrahedral [CoCl4]2− anion, together with a [C10H18N2O]2+ cation and a …
Number of citations: 6 scripts.iucr.org
DJ Baek - Applied Chemistry for Engineering, 2006 - koreascience.kr
In this study, the efficient large-scale synthetic route for itraconazole, triazole antifungal agent, was developed. The original synthetic route for medicinal chemistry reported by Janssen …
Number of citations: 0 koreascience.kr
S Kar, N Lakshminarayanan, A Chakraborty… - … -2019). Proceedings of …, 2020 - inis.iaea.org
[en] Sigma receptors were initially described to be a subtype of opioid receptor, but later due to its unique characteristics it has been postulated as a distinguished receptor system. It is …
Number of citations: 0 inis.iaea.org
LF Huang, JW Kim, L Bauer… - Journal of heterocyclic …, 1997 - Wiley Online Library
The synthesis of 1,2,4‐triazole and thiazole analogs of ketoconazole is described in which one of the α azole ring carbons is linked to C‐2 of the ketal by means of a three methylene …
Number of citations: 5 onlinelibrary.wiley.com
S Siddharth, JB Aswathanarayan, MG Kuruburu… - Archives of …, 2021 - Springer
Actinobacteria isolated from marine sources are a potential source of novel natural products. In this study, we report isolation, biological activity and characterization of secondary …
Number of citations: 7 link.springer.com
G Stefancich, M Artico, G Ortar, R Silvestri… - Archiv der …, 1992 - Wiley Online Library
The synthesis and antifungal activities of the cis‐ and trans‐1‐acetyl‐4‐{4‐[[2‐(1,1′‐biphenyl‐4‐yl)‐2‐(1H‐imidazol‐1‐ylmethyl)‐1,3‐dioxolan‐4‐yl]‐methoxy]phenyl}piperazines 3 …
Number of citations: 8 onlinelibrary.wiley.com

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